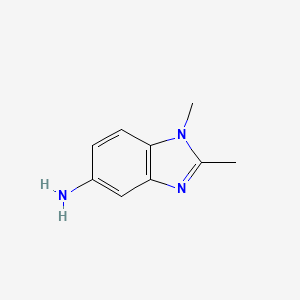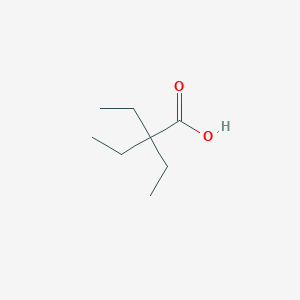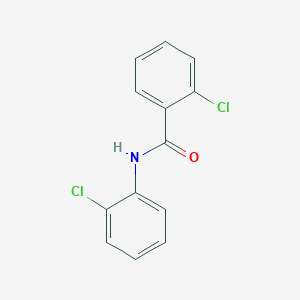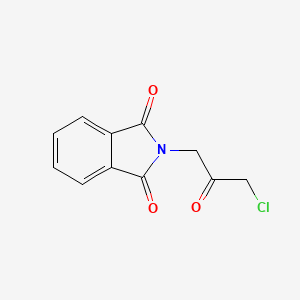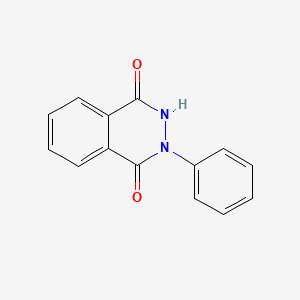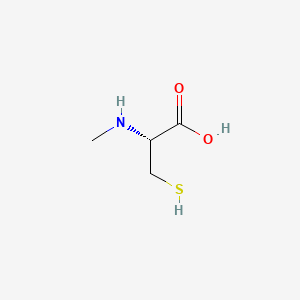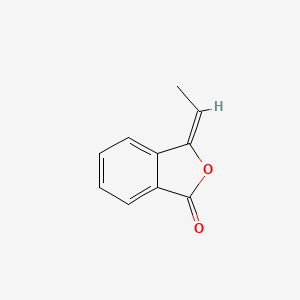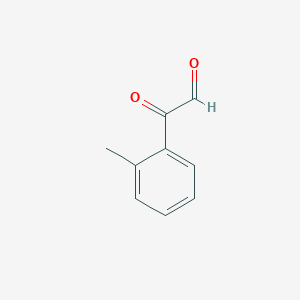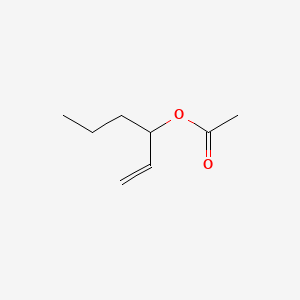
1-Hexen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexen-3-yl acetate is a natural product found in Agastache rugosa with data available.
Scientific Research Applications
Biosynthesis and Catalysis
- Lipase-Catalyzed Biosynthesis : Lipase from Rhizomucor miehei was used for the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane. The study aimed to optimize the synthesis parameters, achieving a molar conversion of around 80% (Chiang, Chang, & Shieh, 2003).
- Transesterification over KOH/γ-Al2O3 : This research demonstrated the effective synthesis of cis-3-hexen-1-yl acetate using solid base KOH/γ-Al2O3, achieving significant conversion rates (Xiaoshuan et al., 2013).
Plant Biology and Agriculture
- Green Leaf Volatile (GLV) Production in Arabidopsis thaliana : The study characterized a BAHD acyltransferase responsible for producing (Z)-3-hexen-1-yl acetate, a major volatile released upon leaf wounding in Arabidopsis (D’Auria et al., 2007).
- Insect Behavioral Responses : The compound's role in insect behavior was studied, showing its effectiveness as a component in pest attractants. For instance, meadow moth and other insects showed various behavioral responses to this compound (He, 2013); (Landon et al., 1997).
Flavor and Fragrance Industry
- Synthesis of Flavor Esters : The synthesis of various flavor esters, including cis-3-hexen-1-yl acetate, was optimized using lipase catalysts. These studies underscore its importance as a green note component in food flavors and fragrances (Liaquat, 2011); (Bourg-Garros, Razafindramboa, & Pavia, 1998); (Bayout et al., 2020).
Environmental Impact
- Stability in Water : The stability and behavior of cis-3-hexenyl acetate in drinking water were studied, highlighting its role in producing grassy odors and its pH-dependent degradation kinetics (Khiari et al., 1999).
Properties
| 35926-04-6 | |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
hex-1-en-3-yl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3 |
InChI Key |
XCAHGFCKEWDQJK-UHFFFAOYSA-N |
SMILES |
CCCC(C=C)OC(=O)C |
Canonical SMILES |
CCCC(C=C)OC(=O)C |
| 35926-04-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


